molecular formula C25H23N9O6S B1669160 Clazosentan CAS No. 180384-56-9

Clazosentan

Cat. No. B1669160
CAS RN: 180384-56-9
M. Wt: 577.6 g/mol
InChI Key: LFWCJABOXHSRGC-UHFFFAOYSA-N
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Safety and Hazards

Clazosentan is contraindicated in patients who are pregnant (or possibly pregnant), have severe (Child-Pugh class C) hepatic impairment, have continuing intracranial hemorrhage, or have a history of hypersensitivity to this compound or other excipients . In case of exposure, appropriate first aid measures should be taken, including rinsing the skin or eyes with water, moving to fresh air in case of inhalation, and seeking medical attention .

Biochemical Analysis

Biochemical Properties

Clazosentan acts as an antagonist to the endothelin (ET) A receptor . The inhibition of the ETA receptor by this compound decreases ET-related cerebral vasospasm, which may occur after an aneurysmal subarachnoid hemorrhage .

Cellular Effects

This compound’s primary cellular effect is the prevention of cerebral vasospasm and associated delayed cerebral ischemia and cerebral infarctions following aneurysmal subarachnoid hemorrhage . This is achieved through its antagonistic action on the ETA receptor, which in turn decreases ET-related cerebral vasospasm .

Molecular Mechanism

The molecular mechanism of this compound involves its selective antagonism of the ETA receptor . This antagonism decreases ET-related cerebral vasospasm, a key causative factor in the development of cerebral vasospasm following an aneurysmal subarachnoid hemorrhage .

Temporal Effects in Laboratory Settings

The recommended dosage of this compound is 10 mg/h administered by continuous intravenous infusion until 15 days after subarachnoid hemorrhage

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, the recommended dosage for humans is 10 mg/h administered by continuous intravenous infusion until 15 days after subarachnoid hemorrhage .

Metabolic Pathways

The primary metabolic pathway of this compound is hydroxylation by CYP2C9 . This compound is minimally metabolized .

Transport and Distribution

This compound is characterized by an intermediate clearance and a volume of distribution similar to that of the extracellular fluid volume . Its disposition is mainly dependent on the hepatic uptake transporter organic anion transport polypeptide 1B1/1B3 .

Subcellular Localization

Given its role as an ETA receptor antagonist, it is likely that it localizes to the cell membrane where the ETA receptors are located .

Preparation Methods

The synthesis of clazosentan involves multiple steps, including the formation of a pyridinylpyrimidine skeleton. The synthetic route typically involves the reaction of 5-methyl-pyridin-2-sulfonic acid with various reagents to form the final compound . Industrial production methods for this compound are proprietary and involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Clazosentan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Clazosentan is unique among endothelin receptor antagonists due to its selectivity for the endothelin A receptor and its specific application in preventing cerebral vasospasm. Similar compounds include:

    Bosentan: A dual endothelin receptor antagonist used for treating pulmonary arterial hypertension.

    Ambrisentan: Another selective endothelin A receptor antagonist used for pulmonary arterial hypertension.

    Macitentan: A dual endothelin receptor antagonist with applications in pulmonary arterial hypertension.

This compound’s uniqueness lies in its specific use for cerebral vasospasm prevention and its high selectivity for the endothelin A receptor .

properties

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWCJABOXHSRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N9O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170955
Record name Clazosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180384-56-9
Record name Clazosentan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clazosentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clazosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLAZOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRR0X4728
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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